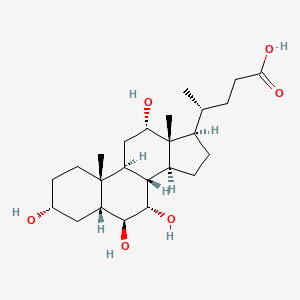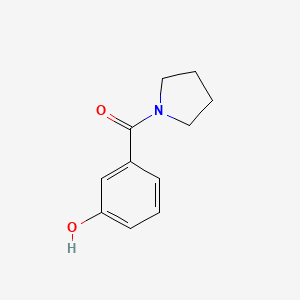
苯酚,2,6-二甲基-,乙酸酯
描述
Phenol, 2,6-dimethyl-, also known as 2,6-Xylenol, is a type of phenol that has two methyl groups attached to the phenol ring at the 2nd and 6th positions . It is a colorless crystal or white powder that is soluble in alcohol, ether, chloroform, benzene, and alkali solution, but only slightly soluble in water . It has a smoky odor and a medicinal flavor .
Synthesis Analysis
Phenol, 2,6-dimethyl-, can be produced by reacting phenol with acetic anhydride or acetyl chloride . The synthesis of phenols can be achieved through several laboratory methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The molecular formula of Phenol, 2,6-dimethyl-, is C8H10O, and its molecular weight is 122.1644 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenol, 2,6-dimethyl-, has a molecular weight of 122.1644 . Other physical and chemical properties such as density, melting point, boiling point, and magnetic susceptibility are not explicitly mentioned in the search results.科学研究应用
酶促修饰和抗氧化能力
苯酚,2,6-二甲基-,乙酸酯已被探索其在酶促修饰中增强抗氧化能力的潜力。研究表明,漆酶催化氧化酚类化合物(如 2,6-二甲氧基苯酚)的产物由于其增强的抗氧化特性,可用作生物活性化合物 (Adelakun 等人,2012)。
催化和化学转化
研究已经考察了苯酚,2,6-二甲基-,乙酸酯在催化和化学转化中的用途。一项研究调查了苯酚与乙酸甲酯的烷基化和酰基化,产生了各种产物,如 2,6-二甲基苯酚和苯乙酸酯,突出了该化合物在多种化学反应中的作用 (Shanmugapriya 等人,2004)。
色谱分析和萃取
苯酚,2,6-二甲基-,乙酸酯在色谱分析和萃取过程中的效率已经得到探索。研究重点是开发使用各种技术(包括气相色谱和连续液-液萃取衍生化系统)从水样中提取和测定苯酚化合物的方法 (Ballesteros, Gallego, & Valcárcel, 1990)。
酶促反应中的抑制作用
该化合物已被研究其对人类胞质碳酸酐酶同工酶的抑制作用。研究表明,某些苯酚衍生物(包括 2,6-二甲基苯酚)对这些同工酶表现出抑制作用,表明在开发酶抑制剂中具有潜在应用 (Şentürk 等人,2009)。
电化学研究
苯酚,2,6-二甲基-,乙酸酯及其衍生物的电化学行为一直是研究课题。对阳极氧化机理和苯氧鎓离子的形成的研究突出了该化合物在电化学过程中的相关性 (Speiser & Rieker, 1980)。
多取代苯酚的合成
已经研究了使用 2,6-二甲基-,乙酸酯等化合物合成多取代苯酚衍生物。这包括区域选择性合成和各种化学反应的方法,突出了该化合物在有机合成中的用途 (Park 等人,2006)。
在聚合物科学中的应用
在聚合物科学中,该化合物已被用于改性聚(2,6-二甲基-1,4-苯撑氧)以开发具有特定性能(如高导电性和低吸水率)的新型材料 (Li 等人,2014)。
环境应用
已经探索了环境应用,例如使用苯酚,2,6-二甲基-,乙酸酯快速培养稳定的需氧苯酚降解颗粒。这项研究证明了其在废水处理和管理有毒底物方面的潜力 (Tay 等人,2005)。
安全和危害
Phenol, 2,6-dimethyl-, is irritating to eyes and may cause drowsiness or dizziness . It is toxic if swallowed or in contact with skin and may cause burns . Chronic exposure may cause liver and kidney damage . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
作用机制
Target of Action
It’s known that acetate derivatives can interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can participate in nucleophilic substitution reactions .
Biochemical Pathways
2,6-dimethylphenyl acetate may be involved in various biochemical pathways. Acetate, a related compound, plays a crucial role in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation . It’s also involved in the formation of terpenoids, steroids, fatty acids, lipids, and wax .
Pharmacokinetics
It’s known that similar compounds can be well absorbed but undergo extensive first-pass metabolism, resulting in low bioavailability .
Result of Action
Acetate and its derivatives can have far-reaching implications for the regulation of central carbon metabolism .
Action Environment
The action, efficacy, and stability of 2,6-dimethylphenyl acetate can be influenced by various environmental factors. For instance, the broad application of Suzuki–Miyaura coupling, a reaction involving organoboron reagents, arises from the exceptionally mild and functional group tolerant reaction conditions .
属性
IUPAC Name |
(2,6-dimethylphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-8(2)10(7)12-9(3)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDBRJGGGUMTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875992 | |
| Record name | PHENOL, 2,6-DIMETHYL-, ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2,6-dimethyl-, acetate | |
CAS RN |
876-98-2 | |
| Record name | Phenol, 2,6-dimethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,6-dimethyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | PHENOL, 2,6-DIMETHYL-, ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-xylyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

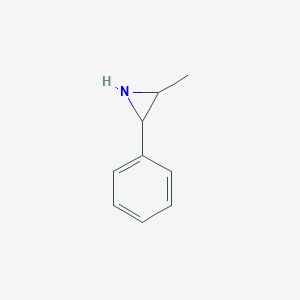
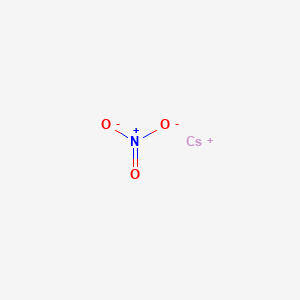

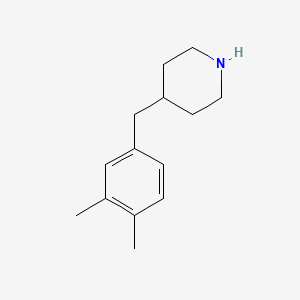


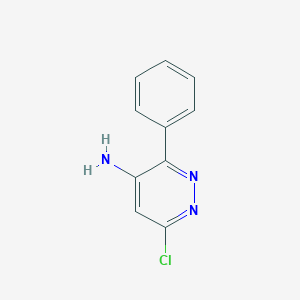
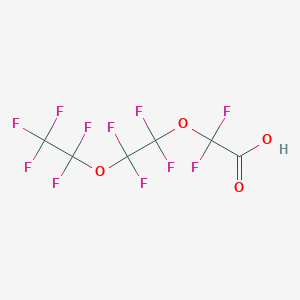
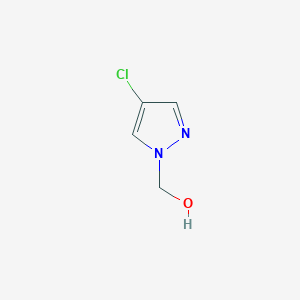
![Pyridine, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3031870.png)


